molecular formula C18H28ClNO2 B12738827 Octahydro-3-(2-methylpropoxy)-3-phenylpyrido(2,1-c)(1,4)oxazine hydrochloride CAS No. 126806-99-3

Octahydro-3-(2-methylpropoxy)-3-phenylpyrido(2,1-c)(1,4)oxazine hydrochloride

Cat. No.: B12738827
CAS No.: 126806-99-3
M. Wt: 325.9 g/mol
InChI Key: NZSMIFANWBIMSG-UHFFFAOYSA-N
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Description

Octahydro-3-(2-methylpropoxy)-3-phenylpyrido(2,1-c)(1,4)oxazine hydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields This compound belongs to the class of pyrido[2,1-c][1,4]oxazines, which are characterized by a fused ring system containing nitrogen and oxygen atoms

Properties

CAS No.

126806-99-3

Molecular Formula

C18H28ClNO2

Molecular Weight

325.9 g/mol

IUPAC Name

3-(2-methylpropoxy)-3-phenyl-4,6,7,8,9,9a-hexahydro-1H-pyrido[2,1-c][1,4]oxazine;hydrochloride

InChI

InChI=1S/C18H27NO2.ClH/c1-15(2)12-20-18(16-8-4-3-5-9-16)14-19-11-7-6-10-17(19)13-21-18;/h3-5,8-9,15,17H,6-7,10-14H2,1-2H3;1H

InChI Key

NZSMIFANWBIMSG-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1(CN2CCCCC2CO1)C3=CC=CC=C3.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octahydro-3-(2-methylpropoxy)-3-phenylpyrido(2,1-c)(1,4)oxazine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrido[2,1-c][1,4]oxazine Core: This step involves the cyclization of a suitable precursor containing nitrogen and oxygen atoms to form the fused ring system.

    Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable base.

    Attachment of the 2-Methylpropoxy Group: The 2-methylpropoxy group is added via an etherification reaction, using a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Octahydro-3-(2-methylpropoxy)-3-phenylpyrido(2,1-c)(1,4)oxazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, often involving the reduction of the nitrogen or oxygen atoms in the ring system.

    Substitution: Substitution reactions can occur at the phenyl or 2-methylpropoxy groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halides (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Octahydro-3-(2-methylpropoxy)-3-phenylpyrido(2,1-c)(1,4)oxazine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Octahydro-3-(2-methylpropoxy)-3-phenylpyrido(2,1-c)(1,4)oxazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,1-c][1,4]oxazine Derivatives: Other compounds in this class share the fused ring system but may have different substituents.

    Phenyl-Substituted Oxazines: Compounds with a phenyl group attached to an oxazine ring, differing in the position or nature of other substituents.

    Alkoxy-Substituted Pyridines: Compounds with an alkoxy group attached to a pyridine ring, differing in the fused ring system or other substituents.

Uniqueness

Octahydro-3-(2-methylpropoxy)-3-phenylpyrido(2,1-c)(1,4)oxazine hydrochloride is unique due to its specific combination of the pyrido[2,1-c][1,4]oxazine core, phenyl group, and 2-methylpropoxy group

Biological Activity

Octahydro-3-(2-methylpropoxy)-3-phenylpyrido(2,1-c)(1,4)oxazine hydrochloride is a heterocyclic compound that has garnered interest due to its potential biological activities. This article focuses on its synthesis, biological evaluations, and mechanisms of action based on available research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H27NO2
  • Monoisotopic Mass : 289.2042 Da
  • Chemical Structure : The compound features a pyrido(2,1-c)(1,4)oxazine core, which is characteristic of many biologically active heterocycles.

Synthesis

The synthesis of this compound involves multi-step organic reactions typically starting from readily available precursors. The specific synthetic pathways may vary but generally include the formation of the oxazine ring through cyclization reactions involving phenyl and alkyl substituents.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested :
    • A2780 (human ovarian carcinoma)
    • MCF-7 (human breast cancer cells)

In a study evaluating oxazinonaphthalene derivatives, several compounds demonstrated moderate to significant cytotoxicity with IC50 values ranging from 4.47 μM to 52.8 μM against these cell lines. Notably, the most effective compounds induced cell cycle arrest at the G2/M phase and inhibited tubulin polymerization in a dose-dependent manner .

The mechanism by which this compound exerts its biological effects is primarily through:

  • Tubulin Inhibition : Molecular docking studies suggest that this compound interacts with the colchicine-binding site on tubulin, disrupting microtubule dynamics essential for cell division .

Comparative Biological Activity

Compound NameIC50 (μM)Cell Line TestedMechanism of Action
Octahydro...TBDA2780Tubulin Inhibition
Compound 4d4.47A2780Tubulin Inhibition
Compound 5g52.8MCF-7Tubulin Inhibition

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